EC1167 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

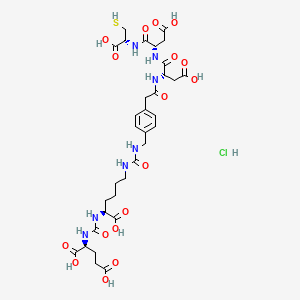

分子式 |

C33H46ClN7O17S |

|---|---|

分子量 |

880.3 g/mol |

IUPAC名 |

(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride |

InChI |

InChI=1S/C33H45N7O17S.ClH/c41-23(36-20(12-25(44)45)27(48)37-21(13-26(46)47)28(49)38-22(15-58)31(54)55)11-16-4-6-17(7-5-16)14-35-32(56)34-10-2-1-3-18(29(50)51)39-33(57)40-19(30(52)53)8-9-24(42)43;/h4-7,18-22,58H,1-3,8-15H2,(H,36,41)(H,37,48)(H,38,49)(H,42,43)(H,44,45)(H,46,47)(H,50,51)(H,52,53)(H,54,55)(H2,34,35,56)(H2,39,40,57);1H/t18-,19-,20-,21-,22-;/m0./s1 |

InChIキー |

OIRSWDXVPXXSCP-QXJGFYJDSA-N |

異性体SMILES |

C1=CC(=CC=C1CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)CNC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl |

正規SMILES |

C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.Cl |

製品の起源 |

United States |

Foundational & Exploratory

EC1167 Hydrochloride: A Technical Guide to its Mechanism of Action as a Linker in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC1167 hydrochloride is a critical component in the targeted delivery of cytotoxic agents to cancer cells. It functions as a cleavable linker within the small molecule-drug conjugate (SMDC) EC1169, which is designed to selectively target and eliminate prostate cancer cells expressing prostate-specific membrane antigen (PSMA). This technical guide provides an in-depth analysis of the core mechanism of action of this compound as a linker, detailing its chemical structure, its role in the tripartite structure of EC1169, and the intracellular conditions that trigger the release of the potent tubulysin B hydrazide payload. This document synthesizes available data on the synthesis, stability, and efficacy of EC1169, offering valuable insights for researchers in the field of targeted cancer therapy and drug conjugate development.

Introduction to EC1167 and its Role in EC1169

This compound is the linker component of EC1169, a prostate-specific membrane antigen (PSMA)-targeted tubulysin conjugate.[1] EC1169 is a small molecule-drug conjugate (SMDC) designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The conjugate consists of three key components: a PSMA-targeting ligand, the EC1167 linker, and the cytotoxic agent tubulysin B hydrazide.[2] The modular design of EC1169 allows for the specific delivery of the highly potent microtubule inhibitor to PSMA-expressing tumor cells, thereby minimizing off-target toxicity.[3]

The EC1167 linker plays a pivotal role in the therapeutic efficacy of EC1169. It must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, while being susceptible to cleavage within the target cancer cell to ensure efficient drug delivery. The linker's chemical properties are therefore central to the overall performance of the SMDC.

The Chemical Structure and Composition of the EC1167 Linker

The precise chemical structure of the EC1167 linker is integral to its function. Based on the structure of the complete conjugate, EC1169, as disclosed in patent literature, the EC1167 linker is a disulfide-containing entity.[4] It connects the PSMA-targeting moiety to the tubulysin B hydrazide payload.

The key functional group within the EC1167 linker is a disulfide bond (-S-S-). This bond is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment found inside cells. This differential stability is the cornerstone of its mechanism of action.

Mechanism of Action: Targeted Delivery and Intracellular Drug Release

The therapeutic action of EC1169, and by extension the function of the EC1167 linker, can be described in a multi-step process:

3.1. Targeting and Internalization: The PSMA-targeting ligand of EC1169 binds with high affinity to PSMA, a transmembrane protein overexpressed on the surface of prostate cancer cells.[3] Upon binding, the entire EC1169 conjugate is internalized into the cell via endocytosis.

3.2. Intracellular Cleavage of the EC1167 Linker: Once inside the cell, the EC1169 conjugate is exposed to the reducing intracellular environment. The high concentration of glutathione (GSH) in the cytoplasm acts as a reducing agent, leading to the cleavage of the disulfide bond within the EC1167 linker.[4] This cleavage separates the tubulysin B hydrazide payload from the targeting ligand and the rest of the linker.

3.3. Payload Activation and Cytotoxic Effect: The released tubulysin B hydrazide is a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, it arrests the cell cycle and induces apoptosis, leading to the death of the cancer cell.[3]

Below is a diagram illustrating the proposed signaling pathway and drug release mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Prostate-Specific Membrane Antigen-Targeted Bimodal Conjugates of Cytotoxic Agents and Antiandrogens and Their Comparative Assessment with Monoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. US9636413B2 - Conjugates for treating diseases caused by PSMA expressing cells - Google Patents [patents.google.com]

EC1167 Hydrochloride: A Technical Guide to its Research Applications as a Linker in the PSMA-Targeted Drug Conjugate EC1169

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC1167 hydrochloride is a critical component in the targeted delivery of cytotoxic agents to prostate cancer cells. It functions as a linker molecule in the small molecule-drug conjugate (SMDC) EC1169, which is designed to selectively target prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. This technical guide provides an in-depth overview of the research use of this compound, focusing on its role within the EC1169 conjugate. The guide details the mechanism of action, preclinical efficacy, and clinical trial findings related to EC1169, presenting quantitative data in structured tables and outlining key experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this targeted therapeutic approach.

Introduction

Prostate cancer remains a significant challenge in oncology, particularly in its metastatic castration-resistant form (mCRPC). A promising therapeutic strategy involves the targeted delivery of potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. Prostate-Specific Membrane Antigen (PSMA) has emerged as an ideal target for this approach due to its overexpression on the surface of most prostate cancer cells.

EC1169 is a novel SMDC that leverages this target. It comprises three key components: a high-affinity ligand that binds to PSMA, the potent microtubule-inhibiting agent tubulysin B hydrazide (TubBH), and the this compound linker that connects the targeting ligand to the cytotoxic payload. This guide focuses on the crucial role of the EC1167 linker in the functionality of EC1169 and the broader research applications of this conjugate.

Mechanism of Action of EC1169

The therapeutic activity of EC1169 is a multi-step process initiated by the specific binding of its PSMA-targeting ligand to PSMA expressed on prostate cancer cells. This binding event triggers the internalization of the entire conjugate into the cell.

Once inside the cell, the EC1167 linker is designed to be cleaved, releasing the potent cytotoxic payload, tubulysin B hydrazide. TubBH then exerts its anti-cancer effect by binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule network, a critical component of the cellular cytoskeleton, leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the cancer cell.[1][2]

References

The Integral Role of EC1167 Hydrochloride in the Small Molecule Drug Conjugate EC1169: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC1169 is a promising small molecule drug conjugate (SMDC) that has undergone clinical investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This technical guide delves into the critical role of its linker component, EC1167 hydrochloride, in the overall design, mechanism of action, and therapeutic efficacy of EC1169. We will explore the preclinical and clinical data, detail relevant experimental methodologies, and provide visual representations of the underlying biological and experimental frameworks.

Introduction

Small molecule drug conjugates represent a burgeoning class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. EC1169 is an SMDC targeting the prostate-specific membrane antigen (PSMA), a well-validated biomarker overexpressed on the surface of prostate cancer cells.[1][2] The architecture of EC1169 comprises three key components: a PSMA-targeting ligand, a potent microtubule inhibitor (tubulysin B hydrazide), and the lynchpin that connects them, the EC1167 linker.[2][3] this compound is the salt form of this linker, crucial for the stability and formulation of the final conjugate.[4][5] This guide will elucidate the multifaceted role of EC1167 in the context of EC1169's therapeutic strategy.

The Structure and Function of EC1169 and the EC1167 Linker

EC1169 is meticulously designed to exploit the biology of PSMA-expressing tumors. Upon systemic administration, the PSMA-targeting moiety of EC1169 binds with high affinity to PSMA on the surface of cancer cells.[6][7] This binding event triggers receptor-mediated endocytosis, internalizing the entire conjugate into the cell.

It is within the intracellular environment that the EC1167 linker performs its primary function. EC1167 is a disulfide-based linker, engineered to be stable in the systemic circulation but susceptible to cleavage within the reducing environment of the cell.[3] This intracellular cleavage releases the potent cytotoxic payload, tubulysin B hydrazide. Once liberated, tubulysin B inhibits tubulin polymerization, a critical process for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[1]

The design of the EC1167 linker is therefore a critical determinant of EC1169's therapeutic index. Its stability in the bloodstream prevents premature release of the toxic payload, which could otherwise lead to significant off-target toxicity. Conversely, its efficient cleavage within the target cell ensures the timely and localized release of the cytotoxic agent, maximizing its anti-tumor effect.

Preclinical and Clinical Data Summary

The efficacy and safety of EC1169, underpinned by the performance of the EC1167 linker, have been evaluated in both preclinical models and clinical trials.

Preclinical Efficacy

In preclinical studies using xenograft models of human prostate cancer, EC1169 demonstrated significant anti-tumor activity. In mice bearing PSMA-positive LNCaP tumors, treatment with EC1169 resulted in complete tumor remissions and, in some cases, cures.[6] This potent activity was observed at doses that were well-tolerated, highlighting the targeted nature of the drug delivery.[6][7]

| Preclinical Model | Treatment | Key Outcomes | Reference |

| LNCaP Human Prostate Cancer Xenografts (mice) | EC1169 | Complete remissions and cures observed. | [6] |

| PSMA-positive vs. PSMA-negative tumor models | EC1169 | Activity observed only in PSMA-positive cells, confirming target specificity. | [6][7] |

Clinical Trial Findings (NCT02202447)

A Phase 1 clinical trial of EC1169 was conducted in patients with metastatic castration-resistant prostate cancer (mCRPC).[8][9] The study evaluated the safety, pharmacokinetics, and preliminary efficacy of EC1169 administered on different schedules.[2]

| Parameter | Finding | Reference |

| Recommended Phase 2 Dose (RP2D) | 6.5 mg/m² | [9] |

| Dosing Schedule | Intravenous bolus on Days 1 and 8 of a 21-day cycle. | [9] |

| Safety and Tolerability | Generally well-tolerated at the RP2D. | [9] |

| Preliminary Efficacy | Evidence of anti-tumor activity, including stable disease and a confirmed partial response in a taxane-exposed patient. | [10] |

Experimental Protocols

The following are representative protocols for key assays used to characterize SMDCs like EC1169.

In Vitro PSMA Competitive Binding Assay

This assay is used to determine the binding affinity of EC1169 to its target, PSMA.

Objective: To quantify the concentration of EC1169 required to inhibit the binding of a known radiolabeled PSMA ligand by 50% (IC50).

Materials:

-

PSMA-expressing cells (e.g., LNCaP)

-

Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617)

-

EC1169

-

Binding buffer (e.g., Tris-HCl with MgCl2 and CaCl2)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Seed PSMA-expressing cells in 96-well plates and culture until confluent.

-

Prepare serial dilutions of EC1169 in binding buffer.

-

Add a fixed concentration of the radiolabeled PSMA ligand to each well.

-

Add the serial dilutions of EC1169 to the wells. Include wells with only the radioligand (total binding) and wells with an excess of non-radiolabeled ligand (non-specific binding).

-

Incubate at 4°C for a specified time to reach equilibrium.

-

Wash the cells to remove unbound ligand.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of EC1169 and determine the IC50 value by non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the released tubulysin payload on microtubule formation.

Objective: To determine the concentration of the cytotoxic agent that inhibits tubulin polymerization by 50% (IC50).

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., PIPES, MgCl2, EGTA)

-

GTP solution

-

Tubulysin B hydrazide (the payload of EC1169)

-

Temperature-controlled microplate reader

Procedure:

-

Prepare serial dilutions of tubulysin B hydrazide in polymerization buffer.

-

In a 96-well plate, add the tubulin solution and GTP to each well.

-

Add the serial dilutions of the test compound to the wells. Include positive (e.g., nocodazole) and negative (vehicle) controls.

-

Incubate the plate at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm over time using the microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Plot the rate of polymerization against the concentration of the test compound to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and use of a prostate cancer xenograft model to evaluate the in vivo efficacy of EC1169.

Objective: To assess the anti-tumor activity of EC1169 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

PSMA-positive human prostate cancer cells (e.g., LNCaP)

-

Matrigel or other extracellular matrix

-

EC1169 formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer EC1169 intravenously according to the desired dosing schedule to the treatment group. The control group receives a vehicle control.

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot tumor growth curves for each group to evaluate the anti-tumor efficacy.

Visualizing the Core Concepts

To further clarify the relationships and processes described, the following diagrams are provided.

References

- 1. In vitro tubulin polymerization assay [bio-protocol.org]

- 2. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]

- 3. ascopubs.org [ascopubs.org]

- 4. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. In vitro tubulin polymerization assay [bio-protocol.org]

- 10. urotoday.com [urotoday.com]

An In-depth Technical Guide to the Synthesis of EC1167 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthesis pathway for EC1167 hydrochloride, a critical linker component of the prostate-specific membrane antigen (PSMA)-targeting tubulysin conjugate, EC1169. This document outlines the chemical synthesis, including proposed reaction steps, necessary reagents, and reaction conditions, presented in a format tailored for researchers and professionals in the field of drug development.

Introduction to EC1167 and its Role in EC1169

EC1167 serves as a hydrophilic linker designed to connect a PSMA-targeting ligand to a potent tubulysin cytotoxic payload in the small molecule-drug conjugate (SMDC) EC1169. The linker's design is crucial for the overall efficacy and pharmacokinetic profile of the conjugate, ensuring stability in circulation and efficient cleavage upon internalization into target cancer cells. EC1169 has shown potential in the treatment of metastatic castration-resistant prostate cancer (mCRPC).

Proposed Synthesis Pathway for EC1167

The synthesis of EC1167 is a multi-step process involving the assembly of a peptide-based linker structure. The following represents a chemically sound, proposed synthetic route based on established peptide synthesis methodologies and the known structure of EC1167.

2.1. Overall Synthetic Strategy

The synthesis is proposed to proceed via a convergent strategy, where key fragments are synthesized separately and then coupled together. This approach allows for purification of intermediates at each stage, leading to a higher purity of the final product. The main steps involve:

-

Synthesis of the core peptide backbone.

-

Introduction of the spacer element.

-

Coupling of the terminal cysteine residue.

-

Final deprotection and conversion to the hydrochloride salt.

2.2. Detailed Experimental Protocols

The following protocols are hypothetical and based on standard organic synthesis techniques. Actual reaction conditions may require optimization.

Step 1: Synthesis of the Di-aspartic Acid Intermediate (1)

-

Reaction: Fmoc-L-Asp(OtBu)-OH is coupled with H-L-Asp(OtBu)-OMe using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous Dimethylformamide (DMF).

-

Temperature: Room temperature.

-

Duration: 2-4 hours.

-

Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Step 2: Fmoc Deprotection (2)

-

Reaction: The Fmoc protecting group of intermediate 1 is removed using a solution of 20% piperidine in DMF.

-

Temperature: Room temperature.

-

Duration: 30 minutes.

-

Work-up: The solvent is removed under vacuum, and the residue is co-evaporated with toluene to remove residual piperidine. The resulting amine is used directly in the next step.

Step 3: Coupling with the Phenylacetic Acid Spacer (3)

-

Reaction: The deprotected di-aspartic acid intermediate 2 is coupled with 4-(carboxymethyl)phenylacetic acid using HATU and DIPEA.

-

Solvent: Anhydrous DMF.

-

Temperature: Room temperature.

-

Duration: 4-6 hours.

-

Work-up and Purification: Similar to Step 1.

Step 4: Introduction of the Cysteine Moiety (4)

-

Reaction: The Fmoc group of intermediate 3 is deprotected as described in Step 2. The resulting amine is then coupled with Fmoc-L-Cys(Trt)-OH using HATU and DIPEA.

-

Solvent: Anhydrous DMF.

-

Temperature: Room temperature.

-

Duration: 4-6 hours.

-

Work-up and Purification: Similar to Step 1.

Step 5: Final Deprotection and Hydrochloride Salt Formation (this compound)

-

Reaction: The fully protected precursor 4 is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, to remove the Boc, tBu, and Trt protecting groups simultaneously.

-

Cleavage Cocktail Composition: TFA/TIS/H2O (95:2.5:2.5).

-

Temperature: Room temperature.

-

Duration: 2-3 hours.

-

Work-up: The cleavage cocktail is evaporated under a stream of nitrogen. The crude product is precipitated by the addition of cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether.

-

Salt Formation: The resulting free acid is dissolved in a minimal amount of a suitable solvent (e.g., methanol or dioxane) and treated with a stoichiometric amount of hydrochloric acid (e.g., 1M HCl in diethyl ether) to form the hydrochloride salt. The final product is isolated by precipitation or lyophilization.

Data Presentation

The following tables are templates for summarizing the quantitative data that would be collected during the synthesis of this compound.

Table 1: Summary of Reaction Yields and Purity

| Step | Intermediate | Starting Material (mass) | Product (mass) | Yield (%) | Purity (HPLC, %) |

| 1 | Di-aspartic Acid Intermediate (1) | - | - | - | - |

| 2 | Deprotected Intermediate (2) | - | - | - | - |

| 3 | Phenylacetic Acid Coupled Product (3) | - | - | - | - |

| 4 | Cysteine Coupled Product (4) | - | - | - | - |

| 5 | This compound | - | - | - | - |

Table 2: Characterization Data for this compound

| Analysis | Expected Result | Observed Result |

| Molecular Formula | C33H46ClN7O17S | - |

| Molecular Weight | 879.27 g/mol | - |

| ¹H NMR | - | - |

| ¹³C NMR | - | - |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 844.26 | - |

| Purity (HPLC) | >95% | - |

Visualizations

4.1. Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

4.2. Tubulin Polymerization Inhibition Pathway

EC1169 delivers a tubulysin payload, which disrupts microtubule dynamics, a critical process for cell division.

Caption: Signaling pathway of tubulin polymerization inhibition by the tubulysin payload.

Conclusion

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The successful synthesis of this complex linker is a critical step in the development of the promising anti-cancer agent EC1169. The provided experimental outlines, data presentation templates, and visualizations are intended to serve as a valuable resource for researchers in the field of targeted cancer therapy. Further optimization and detailed characterization would be necessary to validate and implement this synthetic route in a laboratory setting.

An In-depth Technical Guide to the Conjugation of Folate-Targeted Linkers and Tubulysin Payloads

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategy, mechanism, and practical considerations for the conjugation of folate-targeting moieties with highly potent tubulysin payloads. This approach is exemplified by Small Molecule Drug Conjugates (SMDCs) such as EC1456, which leverage the high affinity of folic acid for the folate receptor (FR) to achieve targeted delivery of cytotoxic agents to cancer cells. While specific linkers like EC1167 hydrochloride are used for targeting other antigens like PSMA[1], the principles of conjugation and the payload's mechanism of action are highly relevant and will be detailed herein.

Introduction: The Rationale for Folate-Tubulysin Conjugates

The development of targeted cancer therapies aims to maximize the efficacy of cytotoxic agents while minimizing systemic toxicity. The folate-tubulysin conjugate strategy is based on three core components:

-

The Targeting Ligand (Folic Acid): Folic acid is a vitamin with a high affinity for the folate receptor (FR), a protein frequently overexpressed on the surface of various cancer cells, including ovarian, lung, and nasopharyngeal cancers, with limited expression in healthy tissues[2][3][4][5]. This differential expression makes the FR an excellent target for selective drug delivery.

-

The Cytotoxic Payload (Tubulysin): Tubulysins are a class of natural tetrapeptides that are exceptionally potent inhibitors of tubulin polymerization[6][7][8]. By disrupting microtubule dynamics, they induce cell cycle arrest and apoptosis at sub-nanomolar concentrations[9][10]. A key advantage is their ability to retain potency in multi-drug resistant (MDR) cancer cells that overexpress P-glycoprotein efflux pumps[11][12][13].

-

The Linker System: A specialized linker connects the targeting ligand to the payload. This linker is designed to be stable in systemic circulation but to release the active payload upon internalization into the target cancer cell. This is often achieved through a disulfide bond, which is cleaved in the reducing environment of the endosome[14][15].

The resulting conjugate, such as EC1456 (a folate-tubulysin B hydrazide conjugate), is designed to be internalized specifically by FR-positive cancer cells, leading to the intracellular release of the tubulysin payload and targeted cell death[5][15].

Mechanism of Action: From Receptor Binding to Apoptosis

The therapeutic effect of a folate-tubulysin conjugate is a multi-step process that begins with systemic administration and culminates in the apoptosis of the target cancer cell.

-

Targeting and Binding: The folate moiety of the conjugate binds with high affinity to the folate receptor on the surface of cancer cells[3][4].

-

Internalization: The conjugate-receptor complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome[3][14].

-

Payload Release: The endosome's internal environment is more reducing than the bloodstream. This promotes the cleavage of the disulfide bond within the linker, releasing the active tubulysin payload into the cytoplasm[14].

-

Microtubule Disruption: The freed tubulysin binds to the vinca domain of β-tubulin, potently inhibiting tubulin polymerization and leading to the depolymerization of the microtubule network[9][16][17].

-

Cell Cycle Arrest & Apoptosis: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, arresting the cell cycle in the G2/M phase. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death[8][9][16].

Quantitative Data on Efficacy

The potency and selectivity of folate-tubulysin conjugates have been demonstrated in numerous preclinical studies. The data below summarizes their activity in both in vitro and in vivo settings.

Table 1: In Vitro Cytotoxicity of Folate-Tubulysin Conjugates

| Conjugate | Cell Line | Folate Receptor (FR) Status | IC50 | Reference |

|---|---|---|---|---|

| EC0305 (Folate-Tubulysin B) | KB | Positive | 1.1 nM | [18] |

| EC0305 (Folate-Tubulysin B) | M109 | Positive | 1.9 nM | [18] |

| EC0305 (Folate-Tubulysin B) | 4T1-c12 | Positive | 1.3 nM | [18] |

| EC1456 (Folate-Tubulysin) | HeLa | Positive | ~1 nM | [15] |

| EC1456 (Folate-Tubulysin) | A549 | Negative | > 1 µM |[15] |

Table 2: In Vivo Efficacy of Folate-Tubulysin Conjugates in Xenograft Models

| Conjugate | Tumor Model | Dosing Schedule | Outcome | Reference |

|---|---|---|---|---|

| EC0305 | KB (human nasopharyngeal) | 1 µmol/kg, 3x/week for 2 weeks | 100% cures | [18] |

| EC0305 | M109 (murine lung) | 1.5 µmol/kg, 3x/week for 2 weeks | Significant tumor growth inhibition | [18] |

| EC1456 | M109-HiFR (murine lung) | 2 µmol/kg, every other day x 4 | 100% cures in mice with tumors up to 800 mm³ | [15] |

| EC1456 + Carboplatin | L1210A-HiFR (leukemia) | Low dose EC1456 + Carboplatin | Significantly augmented growth inhibition vs. either agent alone |[15] |

Experimental Protocols and Workflow

The development and evaluation of a folate-tubulysin conjugate follow a structured workflow, progressing from chemical synthesis to preclinical in vivo validation.

The synthesis of a folate-tubulysin conjugate like EC1456 involves the preparation of a tubulysin derivative and a folate-linker moiety, followed by their conjugation.

-

Synthesis of Tubulysin B Hydrazide (TubBH): The tubulysin B natural product is modified to introduce a reactive handle, such as a hydrazide, for subsequent conjugation[15][18].

-

Synthesis of Folate-Linker: Folic acid is coupled to a spacer molecule that contains a self-immolative disulfide trigger and a terminal reactive group designed to react with the tubulysin handle.

-

Conjugation: The folate-linker and the modified tubulysin payload are reacted under controlled conditions to form the stable disulfide bond, yielding the final SMDC.

-

Purification: The final conjugate is purified from unreacted starting materials and byproducts, typically using High-Performance Liquid Chromatography (HPLC)[15].

-

Characterization: The identity and purity of the conjugate are confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[15].

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the conjugate against cancer cell lines with varying folate receptor expression.

-

Methodology:

-

Cell Plating: Seed FR-positive (e.g., KB) and FR-negative (e.g., A549) cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the folate-tubulysin conjugate, the unconjugated tubulysin payload, and a vehicle control. Add the compounds to the cells and incubate for a defined period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method, such as the MTS or MTT assay, which quantifies metabolic activity.

-

Data Analysis: Plot cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. For FR-positive cells, a competition assay with excess free folic acid should be performed to confirm receptor-mediated uptake.

-

-

Objective: To evaluate the anti-tumor activity of the conjugate in a living organism.

-

Methodology:

-

Tumor Implantation: Subcutaneously implant FR-positive human tumor cells (e.g., KB or M109) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, unconjugated payload, folate-tubulysin conjugate). Administer the treatments according to a predefined schedule (e.g., intravenously, three times a week for two weeks)[18].

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set period to observe for tumor regression and cures. The primary endpoint is typically tumor growth inhibition or complete response rate.

-

Conclusion and Future Directions

The conjugation of folate-targeting ligands to potent tubulysin payloads represents a highly effective strategy for the targeted therapy of FR-positive cancers. The resulting SMDCs, such as EC1456, demonstrate remarkable potency, high specificity, and the ability to induce complete tumor regressions in preclinical models, even in chemoresistant settings[15][18].

Future research in this area will likely focus on:

-

Linker Optimization: Designing next-generation linkers with improved stability in circulation and more efficient cleavage mechanisms within the tumor cell.

-

Novel Tubulysin Analogues: Synthesizing new tubulysin derivatives with improved stability, potency, and synthetic accessibility to overcome challenges like the hydrolysis of the labile acetate group present in some analogues[11][19][20].

-

Combination Therapies: Exploring the synergistic effects of folate-tubulysin conjugates with other standard-of-care agents, such as platinum-based chemotherapies and anti-angiogenic drugs, to enhance therapeutic outcomes[15].

-

Expanding Targeting Moieties: Applying the principles of tubulysin conjugation to other targeting ligands beyond folate, such as antibodies directed against other tumor-specific antigens, to broaden the applicability of this potent payload class.

References

- 1. amsbio.com [amsbio.com]

- 2. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Folate targeting - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facebook [cancer.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 11. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in targeting the folate receptor in the treatment/imaging of cancers - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04004K [pubs.rsc.org]

- 15. Pre-clinical evaluation of EC1456, a folate-tubulysin anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. In vivo structural activity and optimization studies of folate-tubulysin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]

- 20. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

EC1167 Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC1167 hydrochloride is a critical linker component in the development of targeted therapeutics, most notably as part of the small molecule-drug conjugate (SMDC) EC1169. Understanding the solubility and stability of this linker is paramount for formulation development, in vitro assay design, and predicting in vivo performance. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, alongside detailed experimental protocols for assessing these key physicochemical properties.

Introduction

This compound serves as a hydrophilic linker designed for covalent attachment to a targeting ligand and a therapeutic payload. In the context of EC1169, it connects a glutamate-urea-lysine moiety, which targets the prostate-specific membrane antigen (PSMA), to the potent microtubule inhibitor tubulysin B. The linker's design is crucial for the overall water solubility of the conjugate and is intended to be stable in systemic circulation while allowing for payload release upon internalization into target cells. This document outlines the known solubility and stability characteristics of this compound and provides standardized methodologies for their determination.

Solubility Data

The solubility of this compound is a key parameter for its handling, formulation, and biological testing. While comprehensive public data is limited, information from chemical suppliers provides a foundational understanding of its solubility in a common organic solvent.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Ultrasonic-assisted dissolution |

Data sourced from multiple chemical suppliers.[1][2][3]

Note: While the solubility in DMSO is well-documented by suppliers, empirical determination of solubility in aqueous buffers such as phosphate-buffered saline (PBS) and water is highly recommended for specific experimental applications. The overall drug conjugate, EC1169, is noted to be water-soluble, suggesting that the linker contributes to this property.[4]

Stability Data

The stability of this compound is critical for ensuring the integrity of the drug conjugate until it reaches its target. Stability is assessed under various conditions, including in solution and in biological matrices.

Table 2: Storage and Stability of this compound Stock Solutions

| Storage Temperature | Solvent | Duration | Notes |

| -20°C | DMSO | 1 month | Protect from light, stored under nitrogen. |

| -80°C | DMSO | 6 months | Protect from light, stored under nitrogen. |

Data sourced from MedchemExpress.[2][3]

Note: The data above pertains to the stability of a stock solution. For drug development, the stability of the linker within the conjugate in biological media (e.g., plasma) at physiological temperature (37°C) is a more critical parameter. While specific data for this compound is not publicly available, the general protocols for assessing linker stability in plasma are provided in the experimental section.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of pharmaceutical compounds like this compound. These protocols are based on standard industry practices.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant.

-

Quantification: Dilute the supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in mg/mL or µg/mL.

Stability Assessment: Plasma Stability Assay

This assay evaluates the stability of the linker in a biological matrix.

Protocol:

-

Incubation: Spike this compound (or the full conjugate, EC1169) into fresh plasma (human, mouse, etc.) to a final concentration (e.g., 1-10 µM). Incubate at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Quenching and Extraction: Stop the reaction by adding a threefold volume of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate plasma proteins.

-

Analysis: Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the percentage of remaining this compound against time and determine the half-life (t½) of the compound in plasma.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of the parent drug conjugate, EC1169, and the general workflow for assessing linker stability.

Caption: Mechanism of action for the EC1169 small molecule-drug conjugate.

Caption: General experimental workflow for assessing linker stability in plasma.

Conclusion

This compound is a key component in the targeted delivery of cytotoxic agents. While its solubility in DMSO is established, further characterization in aqueous media is essential for preclinical and clinical development. The provided stability data offers guidance for the storage of stock solutions, and the experimental protocols herein serve as a robust framework for researchers to perform comprehensive solubility and stability assessments tailored to their specific needs. These evaluations are critical for optimizing the formulation and predicting the in vivo behavior of drug conjugates utilizing this linker.

References

Unraveling the Cleavage Mechanism of the EC1167 Hydrochloride Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The EC1167 hydrochloride linker, a critical component of the small molecule-drug conjugate (SMDC) EC1169, plays a pivotal role in the targeted delivery and conditional release of the potent anticancer agent, tubulysin B hydrazide. This technical guide provides an in-depth analysis of the cleavage mechanism of the EC1167 linker, presenting available data, experimental methodologies, and visual representations of the underlying processes to support further research and development in targeted cancer therapy.

Core Concept: A Disulfide-Based Trigger for Payload Release

The this compound linker is a disulfide-based linker designed for selective cleavage within the intracellular environment.[1] This design leverages the significant difference in redox potential between the extracellular space and the intracellular milieu. The disulfide bond within the EC1167 linker remains stable in the oxidative environment of the bloodstream, ensuring the integrity of the SMDC, EC1169, during circulation and minimizing off-target toxicity.[2][3]

Upon internalization into a target cell, the EC1169 conjugate is exposed to a reducing environment, primarily due to the high intracellular concentration of glutathione (GSH).[2][3] Glutathione, a tripeptide thiol, acts as a natural reducing agent, readily cleaving the disulfide bond of the EC1167 linker. This reductive cleavage is the primary mechanism for the release of the tubulysin B hydrazide payload.

The Chemical Structure of EC1169 and the Identity of the EC1167 Linker

The small molecule-drug conjugate EC1169 is a multifaceted entity comprising three key components:

-

A PSMA-Targeting Moiety: This ligand, a glutamate-urea-lysine (KuE) derivative, specifically binds to the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1][4]

-

The Cytotoxic Payload: Tubulysin B hydrazide is a potent antimitotic agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[5][6]

-

The this compound Linker: This disulfide-containing linker connects the PSMA-targeting moiety to the tubulysin B hydrazide payload.

The Cleavage Mechanism: A Step-by-Step Visual Guide

The cleavage of the EC1167 linker is a chemically driven process initiated by the reducing intracellular environment. The following diagram, generated using the DOT language, illustrates the proposed signaling pathway of EC1169 internalization and linker cleavage.

Caption: Internalization and reductive cleavage of the EC1169 conjugate.

Experimental Protocols for Studying Disulfide Linker Cleavage

While specific protocols for the EC1167 linker are not detailed in the provided search results, standard methodologies for evaluating the cleavage of disulfide-based linkers in drug conjugates can be adapted.

In Vitro Cleavage Assay with Glutathione

This assay assesses the stability of the disulfide linker in the presence of a physiological concentration of glutathione.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the disulfide-linked conjugate (e.g., EC1169) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare a stock solution of glutathione (GSH) in the same buffer.

-

-

Incubation:

-

Incubate the conjugate at a defined concentration with a physiological concentration of GSH (typically 1-10 mM) at 37°C.

-

Include a control sample of the conjugate incubated in buffer without GSH to assess inherent stability.

-

-

Time Points:

-

Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact conjugate from the cleaved payload and linker fragments.

-

Quantify the percentage of cleaved product at each time point by integrating the peak areas.

-

-

Data Presentation:

-

Plot the percentage of cleaved conjugate over time to determine the cleavage kinetics.

-

Cell-Based Cleavage and Cytotoxicity Assay

This assay evaluates the efficiency of linker cleavage within a cellular context and its correlation with cytotoxic activity.

Methodology:

-

Cell Culture:

-

Culture PSMA-positive cancer cells (e.g., LNCaP) and PSMA-negative control cells.

-

-

Treatment:

-

Treat the cells with varying concentrations of the conjugate (e.g., EC1169).

-

-

Cytotoxicity Assessment:

-

After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Determine the half-maximal inhibitory concentration (IC50) for both cell lines. A significantly lower IC50 in PSMA-positive cells indicates targeted delivery and intracellular payload release.

-

-

Cleavage Analysis (Optional):

-

For a more direct measure of cleavage, lyse the treated cells at different time points.

-

Analyze the cell lysates by LC-MS/MS to detect and quantify the released payload.

-

Quantitative Data Summary

Specific quantitative data for the cleavage of the this compound linker is not available in the provided search results. However, research on similar disulfide-linked antibody-drug conjugates (ADCs) and SMDCs provides a general understanding of the expected performance.

| Parameter | Typical Range for Disulfide Linkers | Significance |

| Plasma Stability (Half-life) | > 24 hours | High stability in circulation is crucial to minimize premature drug release and off-target toxicity. |

| Intracellular Cleavage Rate (t1/2) | Minutes to a few hours | Rapid cleavage upon internalization ensures efficient delivery of the cytotoxic payload to its site of action. |

| IC50 (PSMA-positive cells) | Low nanomolar to picomolar | Demonstrates the high potency of the conjugate against target cells. |

| IC50 (PSMA-negative cells) | Micromolar or higher | A large differential in IC50 values between target and non-target cells confirms the specificity of the delivery system. |

Conclusion

The this compound linker represents a key technology in the development of targeted cancer therapies. Its disulfide-based design enables stable circulation of the EC1169 conjugate and ensures the specific, reductive cleavage-mediated release of its potent tubulysin B hydrazide payload within the target cancer cells. While the precise chemical structure and detailed quantitative cleavage data for EC1167 are not yet fully in the public domain, the foundational principles of its mechanism are well-understood within the field of drug delivery. Further research, including detailed structural elucidation and kinetic analysis, will provide a more comprehensive understanding of this promising linker technology and facilitate the design of next-generation targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Structural Elucidation of Ubiquitin via Gas-Phase Ion/Ion Cross-Linking Reactions Using Sodium-Cationized Reagents Coupled with Infrared Multiphoton Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. US9636413B2 - Conjugates for treating diseases caused by PSMA expressing cells - Google Patents [patents.google.com]

- 6. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

EC1167 Hydrochloride for PSMA-Targeted Drug Delivery: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This technical guide provides an in-depth overview of EC1167 hydrochloride, a critical linker component in the development of PSMA-targeted small molecule-drug conjugates (SMDCs), with a primary focus on its application in EC1169. EC1169 is a potent SMDC that couples a high-affinity PSMA-targeting ligand with the cytotoxic microtubule inhibitor, tubulysin B hydrazide, via the EC1167 linker. This document details the mechanism of action, available preclinical and clinical data, and outlines relevant experimental protocols for the evaluation of such targeted therapies.

Introduction to PSMA-Targeted Drug Delivery

PSMA, a transmembrane glycoprotein, is an ideal molecular target for prostate cancer therapy. Its expression is relatively low on healthy tissues but is significantly upregulated in primary, metastatic, and castration-resistant prostate cancer. This differential expression allows for the specific delivery of therapeutic payloads to malignant cells, thereby minimizing off-target toxicity. The strategy of targeting PSMA has led to the development of various therapeutic modalities, including radioligand therapies and antibody-drug conjugates (ADCs). Small molecule-drug conjugates (SMDCs) like EC1169 offer advantages such as rapid tumor penetration and clearance from circulation, potentially leading to an improved therapeutic index.

This compound and the Structure of EC1169

This compound serves as the linker in the SMDC EC1169. A stable and efficient linker is paramount for the successful delivery of the cytotoxic payload to the target cell. While the precise chemical structure of this compound is not publicly disclosed, it is designed to connect the PSMA-targeting moiety to tubulysin B hydrazide. In EC1169, the linker is engineered to be stable in circulation and to release the tubulysin payload upon internalization into the cancer cell.

The general structure of EC1169 can be conceptualized as:

[PSMA-targeting ligand] - [EC1167 Linker ] - [Tubulysin B Hydrazide]

Mechanism of Action

The therapeutic activity of EC1169 is a multi-step process initiated by the high-affinity binding of its PSMA-targeting ligand to PSMA expressed on the surface of prostate cancer cells.

The Core Principles of EC1167 Hydrochloride in Bioconjugation: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of EC1167 Hydrochloride in the Bioconjugation of Targeted Therapeutics.

Introduction

This compound is a critical linker molecule utilized in the synthesis of small molecule-drug conjugates (SMDCs), a promising class of targeted cancer therapeutics. This technical guide delves into the fundamental principles of using this compound in bioconjugation, with a specific focus on its role in the development of EC1169, a Prostate-Specific Membrane Antigen (PSMA)-targeted SMDC. This document will provide a comprehensive overview of the bioconjugation chemistry, mechanism of action, and available preclinical and clinical data related to EC1167-based conjugates, offering valuable insights for researchers and drug development professionals in the field of oncology.

Core Principles of this compound in Bioconjugation

This compound serves as a bifunctional linker, a crucial component that connects a targeting moiety to a potent cytotoxic payload. In the context of EC1169, EC1167 facilitates the covalent attachment of a PSMA-targeting ligand to the microtubule-depolymerizing agent, tubulysin B hydrazide (TubBH). The hydrochloride salt form of EC1167 enhances its solubility and stability for use in aqueous-based conjugation reactions.

The fundamental principle behind the use of EC1167 lies in its chemical structure, which incorporates a thiol (-SH) group. This thiol moiety is a key reactive handle for bioconjugation, enabling the formation of a stable linkage with the cytotoxic payload. The other end of the EC1167 linker is designed to be coupled to the PSMA-targeting ligand, creating a tripartite conjugate that can selectively deliver the cytotoxic agent to cancer cells overexpressing PSMA.

Bioconjugation Chemistry of this compound

The bioconjugation strategy involving this compound is centered around thiol-mediated chemistry. The thiol group of EC1167 is highly nucleophilic and can react with various electrophilic functional groups on a payload molecule to form a stable covalent bond. While the precise, proprietary synthesis protocol for EC1169 is not publicly available, the general principles of SMDC synthesis suggest a multi-step process.

Diagram of the Logical Relationship in EC1169 Synthesis:

Caption: Logical workflow for the synthesis of the EC1169 SMDC.

Mechanism of Action of EC1169

The therapeutic efficacy of EC1169 is predicated on a targeted delivery mechanism, which can be broken down into the following key steps:

-

Targeting and Binding: The PSMA-targeting ligand of EC1169 selectively binds to PSMA, a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1][2][3][4] This binding is reported to be of high affinity.[5]

-

Internalization: Upon binding, the EC1169-PSMA complex is internalized into the cancer cell via endocytosis.[3][4]

-

Payload Release: Once inside the cell, the linker is designed to be cleaved, releasing the potent cytotoxic payload, tubulysin B hydrazide.[3][4]

-

Cytotoxicity: The released tubulysin B hydrazide then exerts its anti-cancer effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]

Signaling Pathway of PSMA-mediated Endocytosis and Drug Action:

Caption: Mechanism of action of the EC1169 small molecule-drug conjugate.

Quantitative Data Summary

The following tables summarize the available quantitative data for EC1169 from preclinical and clinical studies.

Table 1: Preclinical Efficacy of EC1169 in Xenograft Models

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |

| Nude mice with LNCaP xenografts | PSMA-positive prostate cancer | Not specified | Complete remissions in 5 out of 7 mice; 2 out of 7 mice were tumor-free for over 90 days post-implantation. | [5] |

| Nude mice with MDA PCa 2b xenografts | PSMA-positive prostate cancer | Not specified | Resulted in complete remissions and cures. | [6] |

Table 2: Phase I Clinical Trial Data for EC1169 in mCRPC Patients

| Parameter | Value / Observation | Reference(s) |

| Recommended Phase 2 Dose (RP2D) | 6.5 mg/m² administered as an IV bolus on days 1 and 8 of a 21-day cycle. | [7][8][9][10] |

| Taxane-Exposed Cohort (n=13 with measurable soft tissue disease) | ||

| Partial Response (RECIST) | 1 patient had a confirmed partial response. | [8] |

| Stable Disease | 5 patients had stabilization of disease. | [8] |

| Progressive Disease | 1 patient had radiographic progression. | [8] |

| Discontinued Treatment | 5 patients discontinued treatment. | [8] |

| Taxane-Naïve Cohort (n=6 with measurable soft tissue disease) | ||

| Stable Disease | 4 patients had stabilization of disease. | [8] |

| Safety and Tolerability | Well-tolerated, with only 5% of patients experiencing grade 3/4 drug-related adverse events. Most adverse events were grade 1-2. No dose reductions were required at the RP2D. | [8] |

| PSA Response | PSA has not shown similar responses to decreases in LDH and alkaline phosphatase. No patient demonstrated a 50% decrease in PSA in an early report. | [6][8] |

Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of EC1169 is proprietary, a representative experimental workflow for the synthesis of a similar SMDC using a thiol-containing linker is provided below. This protocol is for illustrative purposes and would require optimization for the specific components of EC1169.

Representative Experimental Workflow for SMDC Synthesis

Caption: A representative experimental workflow for the synthesis of a small molecule-drug conjugate.

Conclusion

This compound is a key enabling technology for the development of PSMA-targeted SMDCs like EC1169. Its thiol-based bioconjugation chemistry allows for the stable linkage of a potent cytotoxic payload to a targeting ligand, facilitating selective delivery to cancer cells. The preclinical and early clinical data for EC1169 demonstrate the potential of this approach in treating metastatic castration-resistant prostate cancer. This technical guide provides a foundational understanding of the principles of using this compound in bioconjugation and summarizes the key data to support further research and development in this exciting area of targeted oncology. Further investigation into optimizing linker design and payload selection will continue to advance the field of SMDCs and offer new therapeutic options for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. urotoday.com [urotoday.com]

- 3. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. d-nb.info [d-nb.info]

- 6. ascopubs.org [ascopubs.org]

- 7. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. urotoday.com [urotoday.com]

- 10. ascopubs.org [ascopubs.org]

An In-Depth Technical Guide to EC1167 Hydrochloride for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EC1167 hydrochloride, a critical component in the development of targeted cancer therapeutics. This document details its chemical properties, reliable suppliers, and its role in the groundbreaking small molecule-drug conjugate (SMDC), EC1169. Furthermore, it elucidates the mechanism of action of EC1169, detailing the relevant signaling pathways and providing exemplary experimental protocols for its synthesis and application.

Core Raw Material: this compound

This compound serves as a vital linker molecule in the synthesis of EC1169, a prostate-specific membrane antigen (PSMA)-targeting tubulysin conjugate.[1][2][3][4] EC1169 has shown potential in the treatment of recurrent metastatic, castration-resistant prostate cancer (mCRPC).[1][2][4] The linker is a crucial element, connecting the targeting moiety to the cytotoxic payload and ensuring the stable delivery of the therapeutic agent to the target cancer cells.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Weight | 880.27 g/mol | MCE[2] |

| Molecular Formula | C33H46ClN7O17S | MCE[2] |

| Purity | 98.04% | MCE[2][5] |

| Appearance | White to off-white solid | MCE[2] |

| Solubility | 125 mg/mL in DMSO | MCE[2] |

| Storage | Pure form: -20°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | MCE[2] |

Sourcing this compound: A List of Suppliers

Reliable sourcing of raw materials is a critical step in the drug development pipeline. The following suppliers have been identified for this compound:

| Supplier | Website | Notes |

| MedChemExpress (MCE) | --INVALID-LINK-- | Provides detailed technical data including purity, molecular weight, and solubility.[2][5][6] |

| Amsbio | --INVALID-LINK-- | Lists this compound as a product for research use.[1] |

| Shandong Sparkjade Biotechnology Co., Ltd. | A potential supplier based on search results. | |

| AdooQ Bioscience | --INVALID-LINK-- | Lists EC1167 as a linker for EC1169.[4] |

| ChemBK | --INVALID-LINK-- | Lists MedChemExpress as a supplier for EC1167.[6] |

The Role of this compound in the Small Molecule-Drug Conjugate (SMDC) EC1169

This compound is the precursor to the linker used in the SMDC EC1169.[1][2][3][4] SMDCs are an emerging class of targeted therapeutics that utilize a small molecule to guide a potent cytotoxic agent to cancer cells, offering advantages over antibody-drug conjugates (ADCs) such as better tumor penetration and more straightforward synthesis.[7]

In the case of EC1169, the SMDC is composed of three key components:

-

A PSMA-targeting ligand: This small molecule specifically binds to Prostate-Specific Membrane Antigen, a protein highly expressed on the surface of prostate cancer cells.[8]

-

A potent cytotoxic payload (Tubulysin B): Tubulysin B is a powerful microtubule inhibitor that induces cell cycle arrest and apoptosis in cancer cells.

-

The linker (derived from this compound): This linker connects the PSMA ligand to tubulysin B. It is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the target cancer cell.[8]

Components of the EC1169 Small Molecule-Drug Conjugate.

Mechanism of Action: Signaling Pathways

The therapeutic effect of EC1169 is a result of the targeted delivery of tubulysin B to PSMA-expressing cancer cells. The binding of the PSMA ligand to its receptor can also modulate intracellular signaling pathways.

PSMA-Mediated Signaling

Prostate-Specific Membrane Antigen is not merely a passive docking site; its engagement can trigger downstream signaling cascades that promote tumor cell survival. Research has shown that PSMA expression is associated with the activation of the PI3K-AKT-mTOR pathway, a critical signaling axis for cell growth, proliferation, and survival.

PSMA-activated PI3K-AKT-mTOR signaling pathway.

Tubulysin B-Induced Apoptosis

Once EC1169 is internalized by the cancer cell and the tubulysin B payload is released, it exerts its potent cytotoxic effect by disrupting microtubule dynamics. Tubulysin B inhibits tubulin polymerization, leading to the collapse of the microtubule network. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Mechanism of action of the cytotoxic payload, Tubulysin B.

Experimental Protocols

The following section provides a representative experimental workflow and a detailed, albeit generalized, protocol for the synthesis of a small molecule-drug conjugate like EC1169, utilizing a linker derived from this compound.

Experimental Workflow for SMDC Synthesis

The synthesis of an SMDC is a multi-step process that requires careful control of reaction conditions to ensure a homogenous and effective final product.

General experimental workflow for the synthesis of a Small Molecule-Drug Conjugate.

Generalized Protocol for the Synthesis of a Small Molecule-Drug Conjugate

This protocol is a representative example and may require optimization based on the specific reactive groups on the targeting ligand and payload.

Materials:

-

This compound

-

Targeting ligand with a reactive functional group (e.g., amine, thiol)

-

Cytotoxic payload with a compatible reactive functional group (e.g., carboxylic acid, amine)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Organic solvents (e.g., DMF, DMSO)

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

-

Linker Activation:

-

Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF).

-

Activate the carboxylic acid group on the linker using a suitable coupling reagent (e.g., HATU, HOBt) in the presence of a non-nucleophilic base (e.g., DIPEA). The reaction is typically carried out at room temperature for 1-2 hours.

-

-

Conjugation of Payload to Linker:

-

To the activated linker solution, add the cytotoxic payload (e.g., tubulysin B) dissolved in an anhydrous organic solvent.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

-

Purification of the Linker-Payload Conjugate:

-

Once the reaction is complete, purify the linker-payload conjugate using preparative HPLC to remove unreacted starting materials and byproducts.

-

Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

-

-

Conjugation of Linker-Payload to Targeting Ligand:

-

Activate the remaining reactive group on the linker-payload conjugate (the group intended to react with the targeting ligand). The specific activation chemistry will depend on the nature of the reactive groups. For example, if the linker has a maleimide group and the targeting ligand has a thiol, the reaction can proceed directly. If both are amines and carboxylic acids, another coupling reaction will be necessary.

-

Dissolve the activated linker-payload and the targeting ligand in a suitable solvent.

-

Allow the conjugation reaction to proceed, monitoring by LC-MS.

-

-

Final Purification and Characterization:

-

Purify the final small molecule-drug conjugate by preparative HPLC.

-

Characterize the final product thoroughly using LC-MS to confirm the molecular weight and NMR to confirm the structure. Purity should be assessed by analytical HPLC.

-

This technical guide provides a foundational understanding of this compound and its application in the development of targeted cancer therapies. For further detailed information, it is recommended to consult the technical data sheets from the suppliers and relevant scientific literature.

References

- 1. amsbio.com [amsbio.com]

- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [chembk.com]

- 7. What Small molecule-drug conjugates are being developed? [synapse.patsnap.com]

- 8. Facebook [cancer.gov]

The Role of the Disulfide Bond in EC1167 Hydrochloride: A Technical Overview of the EC1169 Conjugate

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of EC1167 hydrochloride's function as a critical component of a disulfide-based linker within the small molecule-drug conjugate (SMDC), EC1169. It will correct the common misconception that EC1167 itself contains a disulfide bond, and instead will focus on the formation and function of this bond in the context of the entire EC1169 conjugate. This document will cover the mechanism of action, quantitative performance data, and detailed experimental protocols relevant to EC1169, a promising agent in the targeted therapy of prostate cancer.

Introduction: EC1167 as a Linker in the PSMA-Targeted Drug Conjugate EC1169

This compound is a linker molecule integral to the structure of EC1169, a novel SMDC designed for the treatment of prostate-specific membrane antigen (PSMA) expressing cancers.[1][2] PSMA is a well-validated biomarker that is overexpressed on prostate cancer cells, making it an attractive target for targeted therapies.[1][3] EC1169 is comprised of three key components: a high-affinity PSMA-targeting ligand, the EC1167-derived linker system which features a cleavable disulfide bond, and the potent cytotoxic agent, tubulysin B hydrazide.[1][4]

Contrary to some interpretations, this compound in its isolated form does not contain a disulfide bond. Instead, the disulfide bridge is formed during the synthesis of the final EC1169 conjugate, creating a self-immolative linker system.[1] This disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment inside a target cancer cell, releasing the tubulysin B payload precisely where it is needed.[4]

The Disulfide Bond: A Key to Targeted Drug Release

The disulfide bond within the EC1169 linker is the lynchpin of its targeted delivery mechanism. This bond is stable in the oxidizing environment of the bloodstream, ensuring that the potent tubulysin B payload remains attached to the PSMA-targeting ligand and does not cause off-target toxicity.[5]

Upon binding to PSMA on the surface of a prostate cancer cell, EC1169 is internalized through endocytosis.[4][6] The endosomal and lysosomal compartments of the cell have a more reducing environment, rich in molecules like glutathione, which can efficiently cleave the disulfide bond in the EC1169 linker.[4] This cleavage initiates a self-immolative cascade that ultimately liberates the active tubulysin B hydrazide into the cytoplasm of the cancer cell.[1]

Mechanism of Action of Tubulysin B

Once released, tubulysin B exerts its potent cytotoxic effects by disrupting microtubule dynamics.[7][8] Tubulins are critical for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, tubulysin B causes the collapse of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[7][9] This prolonged cell cycle arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[7][9]

The apoptotic cascade initiated by tubulysin B involves the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.[6][10]

Quantitative Data

The efficacy of EC1169 has been demonstrated in both in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of EC1169

| Cell Line | PSMA Expression | IC50 (nM) |

| LNCaP | Positive | ~1.5 |

| KB | Negative | >1000 |

Data sourced from Leamon et al. (2019).[3]

Table 2: In Vivo Efficacy of EC1169 in LNCaP Xenograft Model

| Treatment Group | Dose and Schedule | Outcome |

| EC1169 | 2 µmol/kg, BIW x 2 wks | Complete remissions and cures |

| Vehicle Control | - | Progressive tumor growth |

BIW: twice a week. Data sourced from Leamon et al. (2019).[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of EC1169.

In Vitro Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of EC1169 against cancer cell lines.

-

Cell Seeding: Cells (e.g., LNCaP and KB) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The following day, the cells are treated with a serial dilution of EC1169.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

-

Data Analysis: The absorbance is read on a plate reader, and the data is analyzed to calculate the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of EC1169's anti-tumor activity in a mouse model.[5][7]

-

Cell Implantation: LNCaP cells are implanted subcutaneously into the flanks of immunocompromised mice.[13]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.[5]

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives EC1169 intravenously at a specified dose and schedule (e.g., 2 µmol/kg, twice a week for two weeks). The control group receives a vehicle control.[3]

-

Monitoring: Tumor size and body weight are monitored regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised for further analysis.

Conclusion

This compound is a vital component of the disulfide-based linker in the PSMA-targeted small molecule-drug conjugate, EC1169. The disulfide bond within this linker is not a feature of EC1167 itself but is formed during the synthesis of EC1169 to create a cleavable linkage that enables the targeted release of the potent cytotoxic agent, tubulysin B, within PSMA-expressing cancer cells. The mechanism of action, involving targeted delivery, intracellular cleavage of the disulfide bond, and subsequent disruption of microtubule dynamics by tubulysin B, highlights a sophisticated approach to cancer therapy. The quantitative data from in vitro and in vivo studies underscore the potential of EC1169 as a highly effective and specific anti-cancer agent. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and similar targeted drug conjugates.

References

- 1. Prostate-Specific Membrane Antigen–Targeted Theranostics: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. oaepublish.com [oaepublish.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. LNCaP Xenograft Model | Xenograft Services [xenograft.net]

- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

Preclinical Profile of EC1167 Hydrochloride in Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC1167 hydrochloride functions as a critical component of EC1169, a small molecule-drug conjugate (SMDC) that has demonstrated significant potential in preclinical models of prostate cancer.[1] EC1169 is engineered to specifically target Prostate-Specific Membrane Antigen (PSMA), a protein abundantly expressed on the surface of prostate cancer cells, particularly in metastatic and hormone-refractory disease. The conjugate delivers the potent cytotoxic agent, tubulysin B hydrazide (TubBH), leading to targeted tumor cell death. This technical guide provides a comprehensive overview of the available preclinical data on EC1169, with a focus on its mechanism of action, efficacy in prostate cancer models, and the experimental methodologies employed in its evaluation.

Core Components of EC1169